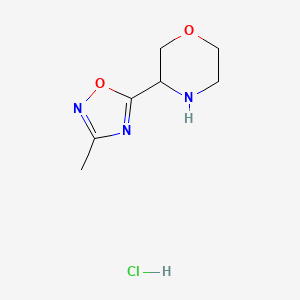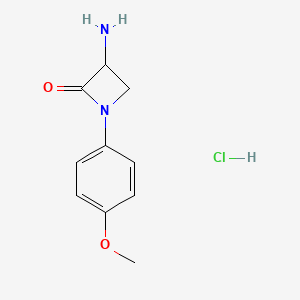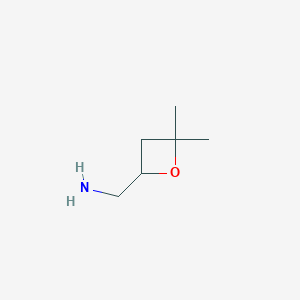
(4,4-Dimethyloxetan-2-yl)methanamine
Overview
Description
(4,4-Dimethyloxetan-2-yl)methanamine: is an organic compound with the molecular formula C6H13NO It features a four-membered oxetane ring substituted with two methyl groups at the 4-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Dimethyloxetan-2-yl)methanamine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method starts with the cyclization of a suitable precursor, such as (S)-2-((benzyloxy)methyl)oxirane, through a ring expansion reaction to form the oxetane ring. The nitrogen of the amine group is then introduced using sodium azide, followed by reduction of the azide intermediate to yield the amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of safer and more efficient reagents and conditions to minimize hazards and improve yield. The process may also involve purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (4,4-Dimethyloxetan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the amine group or other functional groups present in the molecule.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (4,4-Dimethyloxetan-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying ring-opening reactions and other transformations.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its oxetane ring can enhance the stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. Its reactivity allows for the creation of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (4,4-Dimethyloxetan-2-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The oxetane ring can influence the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Oxetan-2-ylmethanamine: Similar structure but without the methyl groups.
(4-Methyloxetan-2-yl)methanamine: Contains only one methyl group on the oxetane ring.
(4,4-Dimethyloxetan-2-yl)ethanamine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: (4,4-Dimethyloxetan-2-yl)methanamine is unique due to the presence of two methyl groups on the oxetane ring, which can influence its reactivity and physical properties. This structural feature can enhance the compound’s stability and make it a valuable building block for various applications.
Properties
IUPAC Name |
(4,4-dimethyloxetan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)3-5(4-7)8-6/h5H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVXFWBTLQEYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(O1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


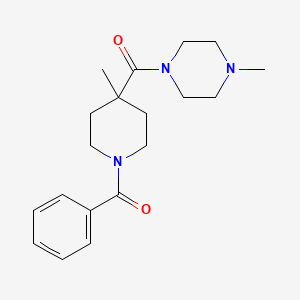

![4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378813.png)
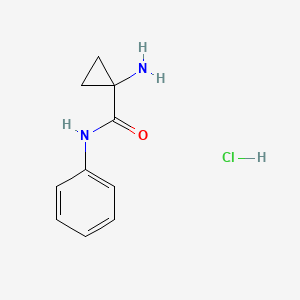

![[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride](/img/structure/B1378816.png)
![Benzo[d][1,3]dioxol-4-amine hydrochloride](/img/structure/B1378818.png)


